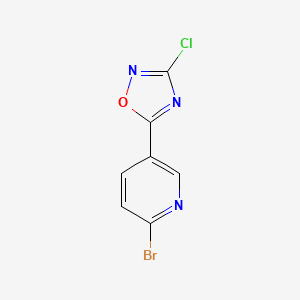
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound that contains both bromine and chlorine atoms The presence of the 1,2,4-oxadiazole ring, a five-membered ring with two nitrogen atoms and one oxygen atom, makes this compound particularly interesting for various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with an amidoxime derivative under cyclization conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
Cyclization: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Cyclization reactions often require catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .
科学的研究の応用
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism by which 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
- 2-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-YL)pyridine
- 2-Bromo-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridine
Uniqueness
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxadiazole and pyridine rings makes it a versatile compound for various applications .
特性
分子式 |
C7H3BrClN3O |
|---|---|
分子量 |
260.47 g/mol |
IUPAC名 |
5-(6-bromopyridin-3-yl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-2-1-4(3-10-5)6-11-7(9)12-13-6/h1-3H |
InChIキー |
NTBVNZYIIOOBDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=NC(=NO2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


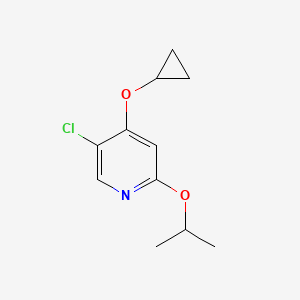
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)

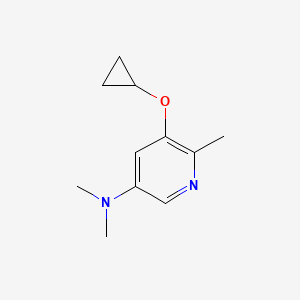
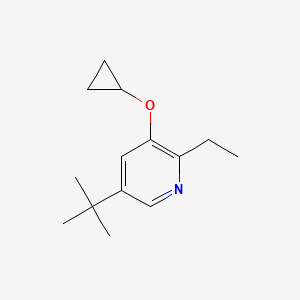
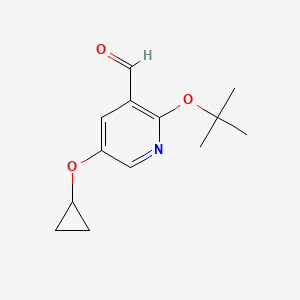
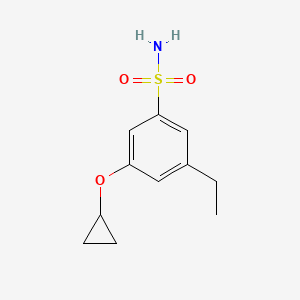
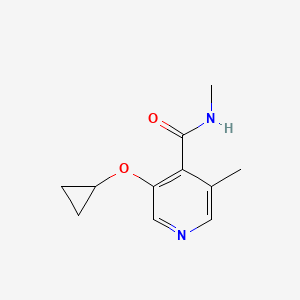
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
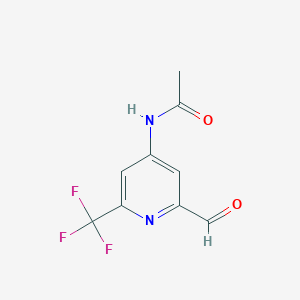
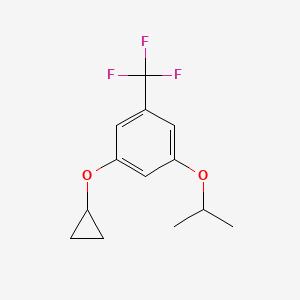
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)

![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
